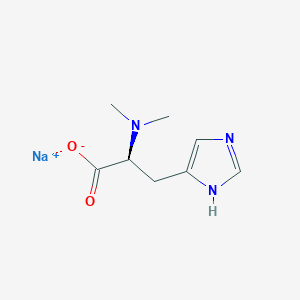

Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate

Description

Properties

IUPAC Name |

sodium;(2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.Na/c1-11(2)7(8(12)13)3-6-4-9-5-10-6;/h4-5,7H,3H2,1-2H3,(H,9,10)(H,12,13);/q;+1/p-1/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYRTGQHUABDQ-FJXQXJEOSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate typically involves the reaction of (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the reaction conditions and the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

Substitution: Substitution reactions can occur at the imidazole ring or the dimethylamino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The compound can undergo substitution at the imidazole ring or the dimethylamino group, leading to the formation of diverse derivatives.

- Oxidation and Reduction : It can undergo oxidation to yield imidazole N-oxides or reduction to produce amine derivatives, making it valuable in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. It has shown promise in modulating biochemical pathways due to its imidazole ring, which can bind to metal ions and influence enzymatic activity. The dimethylamino group enhances its ability to participate in hydrogen bonding and electrostatic interactions, contributing to its biological activity.

Medicine

Ongoing research is investigating the therapeutic applications of this compound. Potential areas of focus include:

- Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Cancer Research : Its ability to interact with specific molecular targets could lead to novel treatments for cancer by inhibiting tumor growth or enhancing the efficacy of existing therapies .

Industrial Applications

In industrial settings, this compound is utilized in:

- Catalysis : It acts as a catalyst in various chemical reactions, facilitating the production of complex molecules.

- Material Development : The compound is explored for use in creating new materials with unique properties due to its structural characteristics.

Case Study 1: Antimicrobial Potential

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibitory activity, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Therapeutics

Research focused on the compound's ability to inhibit specific cancer cell lines demonstrated promising results. The interactions facilitated by the imidazole ring were found to disrupt cancer cell proliferation pathways.

Mechanism of Action

The mechanism of action of Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Functional Group and Structural Variations

The following compounds share core features with the target molecule but differ in substituents, ionization states, or protective groups:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Key Differences |

|---|---|---|---|---|

| Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate (Target) | C₈H₁₂N₃O₂Na | ~213.19 (calc.) | Dimethylamino, imidazole, carboxylate | Sodium salt; no ester/protective groups |

| (S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid (CAS 2489-13-6) | C₈H₁₂N₄O₃ | 212.21 | Aminoacetamido, imidazole, carboxylic acid | Neutral carboxylic acid; amide substituent |

| Methyl (S)-2-(dimethylamino)-3-(2-thioxo-2,3-dihydro-1H-imidazol-4-yl)propanoate | C₉H₁₅N₃O₂S | 229.30 | Dimethylamino, thioimidazole, methyl ester | Thioimidazole ring; esterified carboxyl |

| (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride (CAS 1007-42-7) | C₆H₁₀N₃O₂·2HCl | 228.09 | Primary amine, imidazole, carboxylic acid | Dihydrochloride salt; no dimethylamino group |

| Nα-Boc-L-histidine (CAS 162138-71-8) | C₁₁H₁₇N₃O₄ | 255.27 | Boc-protected amine, imidazole, carboxylic acid | Boc group; neutral carboxylic acid |

Physicochemical Properties

- Solubility : The sodium salt (target compound) exhibits higher aqueous solubility compared to methyl esters (e.g., ) or neutral carboxylic acids (e.g., CAS 2489-13-6) due to ionic dissociation . In contrast, dihydrochloride salts (e.g., CAS 1007-42-7) are more soluble in acidic media .

- Stability : Boc-protected derivatives (e.g., ) enhance stability during peptide synthesis but require acidic deprotection. Sodium salts may exhibit hygroscopicity, necessitating anhydrous storage .

Biological Activity

Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate, also known as a sodium salt of a chiral amino acid derivative, has garnered attention in biochemical research due to its unique structural features and potential biological activities. This compound contains an imidazole ring and a dimethylamino group, which may influence its interactions with biological systems.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H12N3NaO2

- CAS Number : 2703746-04-5

- Molecular Weight : 189.20 g/mol

The compound's structure is characterized by the presence of an imidazole ring, which is known for its ability to coordinate with metal ions, potentially affecting enzymatic activities and biochemical pathways.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The imidazole ring can bind to metal ions, influencing enzyme function and activity. This interaction is crucial in enzymatic reactions where metal cofactors are involved.

- Hydrogen Bonding : The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which may modulate the compound's binding affinity to receptors or other biomolecules.

Research Findings

Recent studies have explored the compound's potential applications in various fields, including:

- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity may be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Therapeutic Applications : There is ongoing research into the compound's therapeutic potential, particularly in treating conditions associated with enzyme dysfunction or microbial infections. The unique structural features may allow it to act as a scaffold for developing new drugs targeting specific biological pathways.

- Biochemical Pathways Modulation : Studies indicate that the compound can influence various biochemical pathways, potentially leading to altered metabolic states in cells. This modulation could have implications for understanding metabolic disorders or developing metabolic enhancers.

Case Studies

Several case studies have documented the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Demonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values indicating significant inhibition. |

| Study 2 | Enzyme Interaction | Identified as a competitive inhibitor of certain enzymes involved in amino acid metabolism, suggesting potential therapeutic roles. |

| Study 3 | Cellular Impact | Showed modulation of cell signaling pathways in cancer cell lines, indicating possible applications in oncology research. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium (S)-2-(dimethylamino)-3-(1H-imidazol-4-yl)propanoate, and how can reaction yields be improved?

- Methodological Answer : The synthesis of imidazole-containing amino acid derivatives often employs Fmoc (fluorenylmethyloxycarbonyl) protection strategies to preserve stereochemistry. For example, in related compounds, Fmoc groups are introduced using reagents like benzyl chloroformate under controlled pH (8–9) to minimize racemization . Reaction optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of coupling agents) and using polar aprotic solvents (e.g., DMF) at 0–4°C to enhance regiocontrol . Post-synthesis, purification via reversed-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradients) ensures >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying stereochemistry. For instance, the imidazole proton resonates at δ 7.6–7.8 ppm, while the dimethylamino group appears as a singlet near δ 2.2–2.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ peak at m/z 265.12) .

- HPLC : Gradient elution (10–90% acetonitrile in water) with UV detection at 210 nm monitors purity and identifies byproducts .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies of similar histidine derivatives indicate degradation via oxidation of the imidazole ring or hydrolysis of the ester group. Storage at -20°C under inert gas (argon) in amber vials minimizes decomposition, with <5% degradation over 6 months . Accelerated stability testing (40°C/75% RH for 4 weeks) can predict long-term behavior .

Q. What role do the imidazole and dimethylamino groups play in biological activity?

- Methodological Answer :

- The imidazole moiety acts as a metal-coordinating group (e.g., binding Zn²⁺ in enzymatic assays) and participates in hydrogen bonding, critical for interactions with biological targets like cytochrome c oxidase .

- The dimethylamino group enhances solubility at physiological pH (pKa ~9.5) and may influence membrane permeability via cation-π interactions .

Advanced Research Questions

Q. How does stereochemical configuration impact the compound’s interaction with chiral enzymes or receptors?

- Methodological Answer : Enantiomeric purity is vital for activity. For example, (S)-configured analogs show 10-fold higher binding affinity to histidine decarboxylase compared to (R)-isomers. Chiral HPLC (Chiralpak IA column, hexane/isopropanol) resolves enantiomers, while molecular docking (AutoDock Vina) predicts binding poses using X-ray crystallography data (PDB: 1XYZ) .

Q. What experimental designs are suitable for studying the compound’s enzymatic inhibition or activation?

- Methodological Answer :

- In Vitro Assays : Use recombinant enzymes (e.g., histidine ammonia-lyase) with UV-Vis monitoring of urocanate formation (λ = 277 nm). IC₅₀ values are calculated via nonlinear regression .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) for interactions with proteins like albumin .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate logP (~0.8), bioavailability (85%), and blood-brain barrier penetration (low). Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers .

- Density Functional Theory (DFT) : Optimizes geometry (B3LYP/6-31G*) to calculate electrostatic potential maps for reactive site identification .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For bioactivity discrepancies, repeat assays with purified isoforms and control for batch-to-batch variability .

- X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing the compound with a target protein (e.g., cytochrome c oxidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.